N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide can be achieved through multi-component coupling reactions. One common method involves the reaction of aliphatic or aromatic amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. This reaction proceeds through a Strecker-type mechanism, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with TMSCN to form the cyanomethylamine derivative .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of copper catalysts, such as CuCl and Cu(OTf)2, is common in these processes due to their efficiency in promoting the multi-component coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The cyanomethyl groups can be reduced to primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of primary amines from the cyanomethyl groups.
Substitution: Introduction of various substituents onto the benzamide core.
Scientific Research Applications
N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonamide group instead of a benzamide core.
N,N-bis(cyanomethyl)-3-methylbenzamide: Similar but lacks the nitro group on the benzamide core.
Uniqueness
N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both cyanomethyl and nitro groups on the benzamide core
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-9-10(3-2-4-11(9)16(18)19)12(17)15(7-5-13)8-6-14/h2-4H,7-8H2,1H3 |
InChI Key |
OVNFOLSVZJFDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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